molecular formula C20H17ClO4 B11154709 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B11154709
M. Wt: 356.8 g/mol
InChI Key: ISUMSTQQOBMBSA-UHFFFAOYSA-N
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Description

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenylacetic acid with appropriate reagents to form the intermediate 4-chlorophenylacetyl chloride. This intermediate is then reacted with 3,4,8-trimethylchromen-2-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in various biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H17ClO4

Molecular Weight

356.8 g/mol

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethylchromen-2-one

InChI

InChI=1S/C20H17ClO4/c1-11-12(2)20(23)25-19-13(3)18(9-8-16(11)19)24-10-17(22)14-4-6-15(21)7-5-14/h4-9H,10H2,1-3H3

InChI Key

ISUMSTQQOBMBSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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